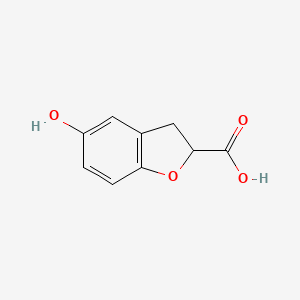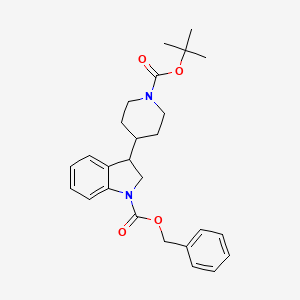
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol
説明
“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a chemical compound. It is a metabolite of MDMA . It is an entactogen, a synthetic amphetamine derivative with stimulant and hallucinogenic properties .
Molecular Structure Analysis
The molecular formula of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is C10H13NO3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” are not fully detailed in the available resources. The molecular formula is C10H13NO3 , and the average mass is 180.201 Da .科学的研究の応用
Neuropharmacology
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol: has been studied for its effects on the central nervous system. It binds to dopamine, serotonin, and norepinephrine transporters and inhibits the reuptake of these neurotransmitters . This suggests potential applications in the study of neuropharmacology, particularly in understanding the mechanisms of psychoactive substances and developing treatments for disorders related to neurotransmitter imbalances.
Synthetic Cathinone Analogs
The compound is structurally similar to synthetic cathinones, which are known for their stimulant effects similar to amphetamines and MDMA . Research into this compound can provide insights into the design of new therapeutic agents that mimic the positive stimulant-like effects without the addictive potential.
Drug Abuse and Addiction Studies
Given its structural and pharmacological similarities to substances with high abuse potential, 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol can be used in addiction studies to understand the pathways of drug abuse and develop strategies for treatment and prevention .
Anticancer Research
Compounds with the benzodioxol moiety have been evaluated for their anticancer properties. Although not directly linked to 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol , related structures have shown selective toxicity towards cancer cells over normal cells . This opens up possibilities for this compound to be modified and studied as a potential anticancer agent.
Monoaminergic System Studies
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol: affects the monoaminergic system by binding to transporters and inhibiting neurotransmitter reuptake . This makes it a valuable tool in studying diseases like depression, Parkinson’s, and other disorders associated with monoamine neurotransmitters.
Designer Drug Synthesis
As a designer drug, it represents a class of compounds synthesized for recreational use that mimic the effects of controlled substances. Studying this compound can help in understanding the chemistry behind designer drug synthesis and identifying potential risks associated with their use .
Safety and Hazards
“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a controlled substance due to its hallucinogenic properties . It is a metabolite of MDMA, which can have harmful effects such as tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
特性
IUPAC Name |
1-amino-2-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(12,5-11)7-2-3-8-9(4-7)14-6-13-8/h2-4,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBKPUNZVAPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



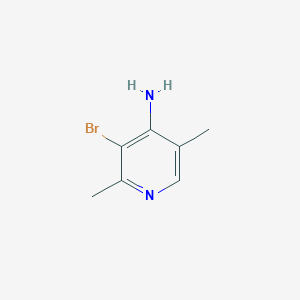
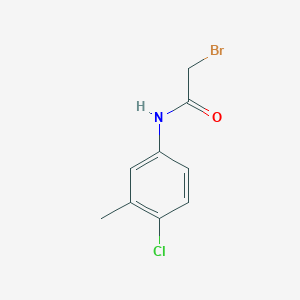


![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
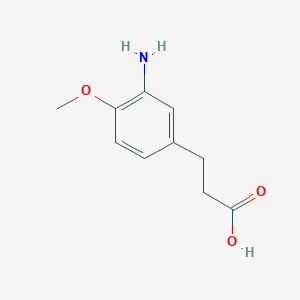



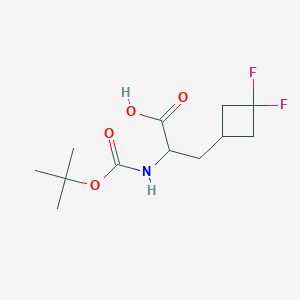
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

